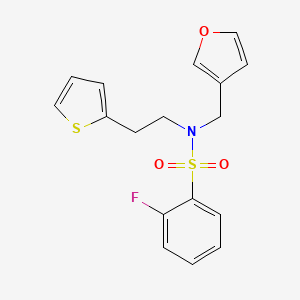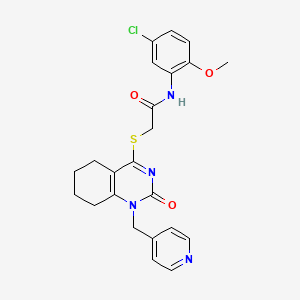
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, commonly known as CHP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the transmission of nerve impulses. CHP has been extensively studied for its potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wissenschaftliche Forschungsanwendungen
CHP has been extensively studied for its potential applications in the field of neurodegenerative diseases. Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate inhibitors, such as CHP, have been shown to improve cognitive function and memory in animal models of Alzheimer's disease. CHP has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Huntington's disease. In addition, CHP has been investigated for its potential use as a chemical warfare agent antidote.
Wirkmechanismus
CHP is a reversible inhibitor of Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, CHP increases the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This results in improved cognitive function and memory.
Biochemical and Physiological Effects:
CHP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Huntington's disease. CHP has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
CHP is a potent and selective inhibitor of Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, making it a valuable tool for studying the cholinergic system. Its low toxicity profile and ease of synthesis make it an attractive candidate for use in lab experiments. However, CHP has a short half-life, which limits its usefulness in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of CHP. One area of research is the development of more potent and selective Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate inhibitors based on the structure of CHP. Another area of research is the investigation of the neuroprotective effects of CHP in models of other neurodegenerative diseases. Additionally, the use of CHP as a chemical warfare agent antidote should be further explored.
Synthesemethoden
The synthesis of CHP involves the reaction of 5-chloro-2-hydroxy-4-nitrophenol with tert-butyl carbamate in the presence of a catalyst. The reaction proceeds under mild conditions and produces high yields of the desired product. The purity of CHP can be further improved by recrystallization or chromatography.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5/c1-11(2,3)19-10(16)13-7-4-6(12)8(14(17)18)5-9(7)15/h4-5,15H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIMWKUPTUBXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B2912108.png)



![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)


![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)
